molecular formula C36H48N6O7 B1673155 Hexapeptide-11 CAS No. 161258-30-6

Hexapeptide-11

Cat. No. B1673155
M. Wt: 676.8 g/mol
InChI Key: GFEYWOGCSROPRT-OBXVVNIGSA-N
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Description

Hexapeptide-11 is a bioactive peptide that has been shown to have anti-aging effects . It was originally isolated from yeast extracts and later synthesized . It is known to enhance skin firmness and elasticity, stimulate the production of collagen, reduce fine lines and wrinkles, brighten complexion, and increase water retention capacity .


Synthesis Analysis

Hexapeptide-11, with the structure Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), was initially isolated from yeast extracts and later synthesized . The synthesis process was carried out in the laboratory to achieve high purity .


Molecular Structure Analysis

The molecular formula of Hexapeptide-11 is C36H48N6O7 . The sequence of this hexapeptide is Phe-Val-Ala-Pro-Phe-Pro .


Chemical Reactions Analysis

Hexapeptide-11 has been shown to upregulate key genes responsible for collagen production and important extracellular matrix components such as hyaluronic acid . It also reduces the appearance of fine lines and wrinkles .


Physical And Chemical Properties Analysis

Hexapeptide-11 has a molecular weight of 676.802 Da and a monoisotopic mass of 676.358459 Da . It is synthesized in the laboratory and is associated with hair growth .

Future Directions

Hexapeptide-11 is a promising anti-aging agent . It has demonstrated impressive anti-aging properties and supports the natural regeneration process of the skin . It is expected that more research will be conducted to obtain more details on its effectiveness and for the development of new treatments .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYWOGCSROPRT-OBXVVNIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648379
Record name L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexapeptide-11

CAS RN

161258-30-6
Record name Hexapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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